REACTION_CXSMILES
|
C1O[C:4]2([CH:8](OS(C)(=O)=O)[CH2:7][C:6]3([CH2:18][CH2:17][C:16](=[O:19])[CH2:15][CH2:14]3)[N:5]2[CH3:20])[O:3]C1.[I-].[Na+]>CC(C)=O>[CH3:20][N:5]1[C:6]2([CH2:18][CH2:17][C:16](=[O:19])[CH2:15][CH2:14]2)[CH2:7][CH2:8][C:4]1=[O:3] |f:1.2|
|
Name
|
3-Mesyloxy-1-methyl-1-azaspiro[4.5]decane-2.8-dione ethylene ketal
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
C1COC2(N(C3(CC2OS(=O)(=O)C)CCC(CC3)=O)C)O1
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 90 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in methylene chloride
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulfate the solvent
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in toluene (20 mL)
|
Type
|
ADDITION
|
Details
|
treated with tri-n-butyltin hydride (1.75 g) and AIBN (20 mg)
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent the residue
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel with ethyl acetate as the eluent
|
Type
|
STIRRING
|
Details
|
The resulting product was stirred with a mixture of water (5 mL), 3N HCl (1.5 mL) and acetic acid (2 mL) for 16 h
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
The resulting product was extracted 3 times with methylene chloride
|
Type
|
WASH
|
Details
|
washed with sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CCC12CCC(CC2)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |